molecular formula C11H8N4O2 B2965049 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile CAS No. 933883-51-3

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile

Cat. No.: B2965049
CAS No.: 933883-51-3
M. Wt: 228.211
InChI Key: WLDONRITHRLRFA-GMLODJKISA-N
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Description

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a diazo group, and a dihydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common approach is the diazo transfer reaction, where a primary amine is converted to a diazo compound using reagents like tosyl azide. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dihydroxyphenyl moiety can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The diazo group can be reduced to form amines or hydrazines.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines, hydrazines, and other reduced derivatives.

  • Substitution: : Amides, esters, and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound's interaction with biological macromolecules can be studied to understand its potential as a therapeutic agent. Its dihydroxyphenyl moiety is structurally similar to catecholamines, which are important neurotransmitters.

Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and optimization.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity can be exploited to create novel materials with desirable properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The dihydroxyphenyl moiety can bind to enzymes and receptors, modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: : This compound lacks the diazo group and has a simpler structure.

  • 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: : This compound contains a diazo group but lacks the dihydroxyphenyl moiety.

Uniqueness

2-Amino-1-(1-aza-2-(3,4-dihydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is unique due to its combination of the diazo group and the dihydroxyphenyl moiety, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-2-amino-3-[(3,4-dihydroxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-8(14)9(5-13)15-6-7-1-2-10(16)11(17)3-7/h1-3,6,16-17H,14H2/b9-8-,15-6?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDONRITHRLRFA-GPKHQEQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NC(=C(C#N)N)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C=N/C(=C(/C#N)\N)/C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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